4-(4-bromo-1H-imidazol-1-yl)-2-chloropyridine
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Overview
Description
4-(4-bromo-1H-imidazol-1-yl)-2-chloropyridine is a heterocyclic compound that contains both imidazole and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-bromo-1H-imidazol-1-yl)-2-chloropyridine typically involves the reaction of 4-bromo-1H-imidazole with 2-chloropyridine under specific conditions. One common method involves the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
4-(4-bromo-1H-imidazol-1-yl)-2-chloropyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the imidazole ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the nitrogen atoms in the rings.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Like hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine derivatives of the original compound .
Scientific Research Applications
4-(4-bromo-1H-imidazol-1-yl)-2-chloropyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 4-(4-bromo-1H-imidazol-1-yl)-2-chloropyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(4-bromo-1H-imidazol-1-yl)-4-fluoropyridine: Similar structure but with a fluorine atom instead of chlorine.
4-bromo-1H-imidazole: Contains only the imidazole ring without the pyridine moiety.
Uniqueness
4-(4-bromo-1H-imidazol-1-yl)-2-chloropyridine is unique due to the presence of both imidazole and pyridine rings, which confer distinct chemical properties and reactivity. This dual-ring structure allows for diverse applications and interactions in various fields of research.
Properties
Molecular Formula |
C8H5BrClN3 |
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Molecular Weight |
258.50 g/mol |
IUPAC Name |
4-(4-bromoimidazol-1-yl)-2-chloropyridine |
InChI |
InChI=1S/C8H5BrClN3/c9-7-4-13(5-12-7)6-1-2-11-8(10)3-6/h1-5H |
InChI Key |
HGJGCFLWFJRYFX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1N2C=C(N=C2)Br)Cl |
Origin of Product |
United States |
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